N'-(2-methoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
This compound is a thiazole-based ethanediamide derivative featuring:
- A 1,3-thiazole core substituted with a 4-methyl group and a 3-methylphenyl moiety at position 2.
- An ethyl linker connecting the thiazole ring to an ethanediamide group.
- A 2-methoxyphenyl substituent on the terminal amide nitrogen.
Thiazoles are privileged scaffolds in medicinal chemistry due to their bioisosteric resemblance to purines and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-7-6-8-16(13-14)22-24-15(2)19(29-22)11-12-23-20(26)21(27)25-17-9-4-5-10-18(17)28-3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTJLMWBBOCVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-methoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the thiazole ring using a palladium-catalyzed cross-coupling reaction.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between an amine and an oxalyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N'-(2-methoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted phenyl derivatives.
Scientific Research Applications
N'-(2-methoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiazole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N'-(2-methoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Interference with DNA/RNA: Affecting the synthesis or function of nucleic acids, leading to changes in gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in substituents on the thiazole core, aryl groups, or amide linkages. Key examples include:
Key Observations :
- Substituent Position : The 3-methylphenyl group on the thiazole core in the target compound may enhance lipophilicity compared to electron-withdrawing groups (e.g., nitro or chloro substituents in ).
- Amide Modifications : Replacing the 2-methoxyphenyl group with a 2,6-dimethylphenyl (as in ) reduces steric hindrance but eliminates methoxy-mediated hydrogen bonding.
- Biological Activity : Thiazole-carbohydrazide derivatives with nitro or chloro substituents exhibit potent anticancer activity (e.g., IC₅₀ = 1.61 μg/mL for HepG-2 in ), suggesting the target compound’s methoxy group may modulate efficacy.
Critical Differences :
- Catalyst-Free vs. Catalyzed Reactions : reports catalyst-free Hantzsch cyclization for hydroxy-substituted thiazoles, while employs triethylamine for thiadiazole formation .
- Functional Group Compatibility : The methoxyphenyl group in the target compound may require protection during synthesis to prevent demethylation under acidic conditions .
Physicochemical Properties
Biological Activity
N'-(2-methoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anti-cancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
1. Anticancer Properties
Recent studies have indicated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Table 1: IC50 Values Against Various Cancer Cell Lines
The IC50 values indicate the concentration at which the compound inhibits 50% of cell viability, demonstrating its potency against these cancer types.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : The compound has been reported to cause G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, suggesting oxidative stress as a contributing factor to its cytotoxic effects.
Case Study 1: Anti-Cancer Efficacy in Animal Models
In a study involving xenograft models, this compound was administered to mice implanted with human tumor cells. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation. The activation of caspase pathways was confirmed through Western blot analysis, indicating that the compound triggers programmed cell death in targeted cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
